molecular formula C13H16N2O4 B1309834 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 64172-98-1

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No. B1309834
CAS RN: 64172-98-1
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-UHFFFAOYSA-N
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Description

The compound "4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to improve the bioavailability of pharmaceutical agents. Piperazine derivatives have been extensively studied for their potential in treating various diseases, including tuberculosis, as well as for their antimicrobial and antioxidant activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions and modifications to improve the bioavailability and pharmacological profiles of the compounds. For instance, in the search for anti-tuberculosis agents, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide were synthesized with modifications such as the replacement of the benzyl group with carbamate and urea functional groups, which resulted in increased absorption and serum half-life . Similarly, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized by reacting 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl and acid chlorides, leading to compounds with significant antimicrobial activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings influence the overall conformation of the molecule . The molecular structure is often confirmed using techniques such as X-ray diffraction, and computational methods like density functional theory (DFT) calculations are used to predict and compare the molecular geometry .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. The introduction of isotopic labels, such as carbon-14 and tritium, into the benzyl and picolinoyl groups of 1-benzyl-4-picolinoyl-piperazine was achieved for metabolism studies, indicating the versatility of piperazine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are important for their application as pharmaceutical agents. The introduction of specific functional groups, such as the fluorine-substituted tert-butoxycarbonyl group, can lead to potent inhibitory activities and favorable pharmacokinetic profiles, as seen in the case of ACC1/2 non-selective inhibitors . Additionally, the crystal structures of piperazine salts have been studied to understand their supramolecular assembly, which can influence their physical properties and reactivity .

Scientific Research Applications

Novel Piperazine Derivatives as Potent Inhibitors

Researchers have synthesized novel piperazine derivatives, evaluating them as non-selective inhibitors for specific enzymes. These derivatives, including fluorine-substituted tert-butoxycarbonyl groups, showed potent inhibitory activities in enzyme and cell-based assays, as well as a reduction in hepatic de novo fatty acid synthesis in rats upon oral administration, showcasing their potential in therapeutic applications related to metabolic diseases (Chonan et al., 2011).

Antimicrobial and Antioxidant Activities

A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains, along with moderate antioxidant activity. These findings indicate the versatility of piperazine derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Piperazine Derivatives with Central Pharmacological Activity

Piperazine derivatives have been explored for their central pharmacological activities, including applications as antipsychotic, antidepressant, and anxiolytic drugs. These compounds primarily activate the monoamine pathway, demonstrating the structural flexibility of piperazine derivatives in developing new therapeutic agents for treating various central nervous system disorders (Brito et al., 2018).

Fluorescence Tagging for High-Performance Liquid Chromatography

New fluorogenic tagging reagents for carboxylic acids have been developed, utilizing the piperazine structure for high-performance liquid chromatography (HPLC). These reagents, including derivatives with different functional groups, enable sensitive and selective detection of carboxylic acids, underscoring the utility of piperazine derivatives in analytical chemistry applications (Toyo’oka et al., 1991).

Enantioselective Lewis Basic Catalysts

Piperazine-2-carboxylic acid derived N-formamides have been introduced as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application highlights the role of piperazine derivatives in catalysis, offering a pathway to synthesize a broad range of substrates with high yields and enantioselectivities, thereby expanding the toolbox for asymmetric synthesis (Wang et al., 2006).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407886
Record name 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

CAS RN

64172-98-1
Record name 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64172-98-1
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